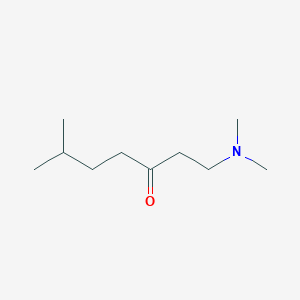

1-(Dimethylamino)-6-methylheptan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in that class.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, optical activity, and reactivity.Aplicaciones Científicas De Investigación

1. Site-Selective Functionalization of Pyridines

- Summary of Application: Site-selective functionalization of pyridines is a crucial tool for the synthesis of diverse pharmaceuticals and materials. Diiminium pyridine adducts were introduced as highly convenient and potent Lewis acids .

- Methods of Application: Tributylphosphine selectively adds to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .

- Results or Outcomes: This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

2. Peptide Dimethylation

- Summary of Application: Direct reductive methylation of peptides is a common method for quantitative proteomics .

- Methods of Application: This work investigated collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .

- Results or Outcomes: Tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .

3. Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .

- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .

- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .

4. Antibacterial Amphiphilic Copolymers

- Summary of Application: Amphiphilic copolymers of P(DMAEMA-co-MMA) were synthesized and used as antibacterial agents due to their effective inhibition of bacterial growth .

- Methods of Application: The copolymers were synthesized using free radical polymerization by varying the concentrations of hydrophilic monomer 2-dimethylamino ethylmethacrylate (DMAEMA) and hydrophobic monomer methyl methacrylate (MMA) .

- Results or Outcomes: The synthesized copolymers exhibited significant control over bacterial biofilm adhesion, acting in a similar fashion like cationic biocide . These compositions may be useful in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .

5. Synthesis of Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate

- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .

- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .

- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .

6. Dyeing Polyester Materials

- Summary of Application: Two new disperse dyes, 5a and 5b, were employed to dye polyester materials at 2% shade .

- Methods of Application: The dyeing was performed either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .

- Results or Outcomes: The results of this study could contribute to the development of new dyeing methods for polyester materials .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes safety measures to be taken while handling the compound.

Direcciones Futuras

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

Propiedades

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJXYOGYUXIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549044 |

Source

|

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-6-methylheptan-3-one | |

CAS RN |

107245-26-1 |

Source

|

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)